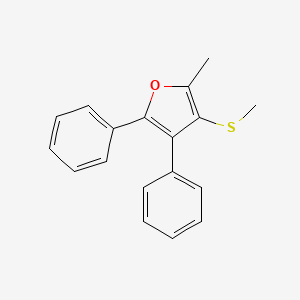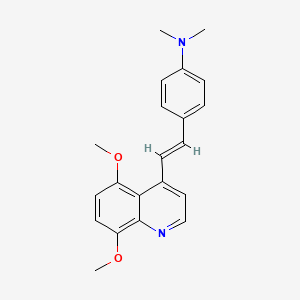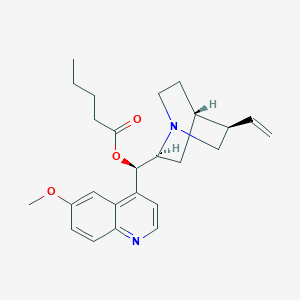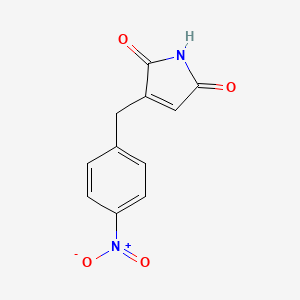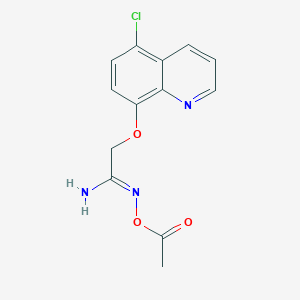
4-Dodecyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dodecyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is a chemical compound with the molecular formula C22H34N2O and a molecular weight of 342.51816 . This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 4-Dodecyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one involves several steps. One common method includes the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with dodecyl bromide under basic conditions to introduce the dodecyl group . The reaction typically requires a solvent such as ethanol or methanol and a base like potassium carbonate. The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Analyse Des Réactions Chimiques
4-Dodecyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone derivatives.
Applications De Recherche Scientifique
4-Dodecyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Pyrazolones, in general, have been studied for their anti-inflammatory, analgesic, and antipyretic properties. This compound may have similar potential, although specific studies on its medical applications are limited.
Mécanisme D'action
The mechanism of action of 4-Dodecyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is not well-documented. based on the known mechanisms of similar pyrazolone compounds, it is likely to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of oxidative stress, inhibition of inflammatory pathways, and interaction with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
4-Dodecyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one can be compared with other pyrazolone derivatives such as:
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.
5-Methyl-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one: Used in various chemical reactions and as a reagent in organic synthesis.
The uniqueness of this compound lies in its long dodecyl chain, which imparts amphiphilic properties, making it suitable for applications in material science and surfactant development .
Propriétés
Numéro CAS |
97259-72-8 |
|---|---|
Formule moléculaire |
C22H34N2O |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
4-dodecyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C22H34N2O/c1-3-4-5-6-7-8-9-10-11-15-18-21-19(2)23-24(22(21)25)20-16-13-12-14-17-20/h12-14,16-17,21H,3-11,15,18H2,1-2H3 |
Clé InChI |
YVLZXJFEADROFR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1C(=NN(C1=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


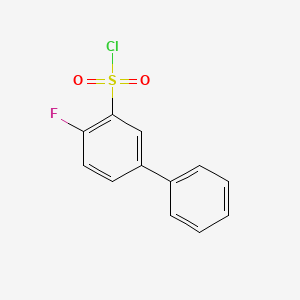
![2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol](/img/structure/B12896449.png)
![Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12896462.png)
![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)
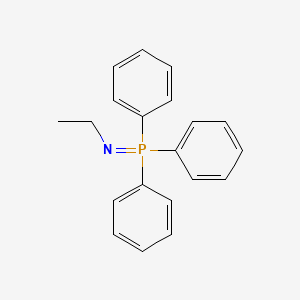
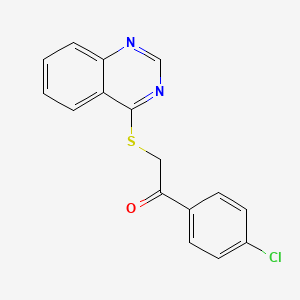
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
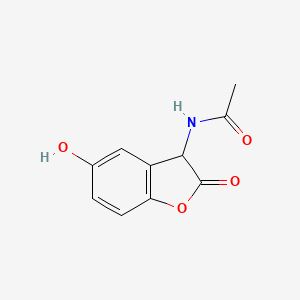
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
